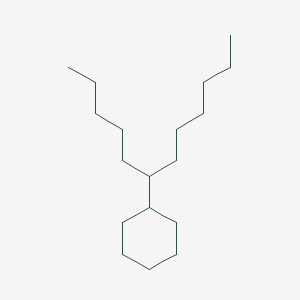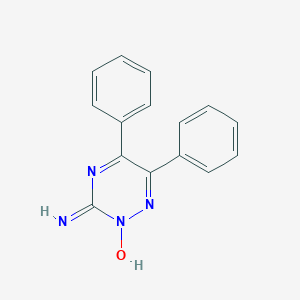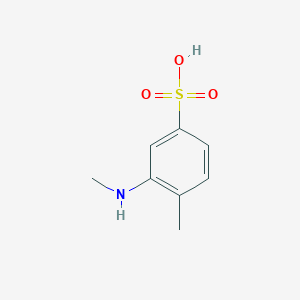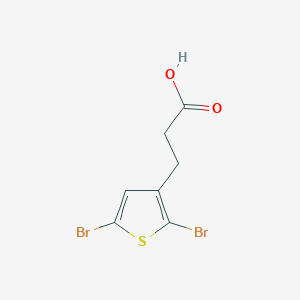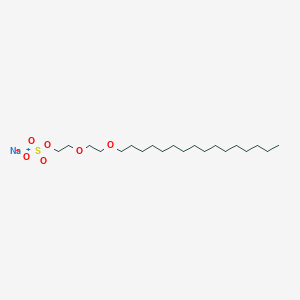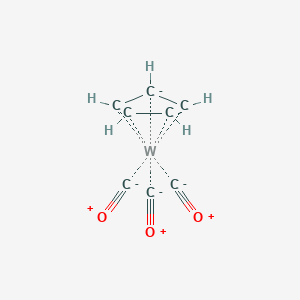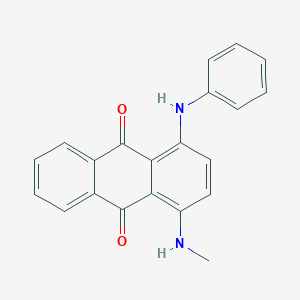
9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
説明
Synthesis Analysis
The synthesis of anthracenedione derivatives, such as 9,10-Anthracenedione, typically involves reactions that introduce amino groups to the anthracene core. For instance, a method involves the reaction of cyclohexylamine with 1-chloroanthracenedione under specific conditions (reaction time of 8 hours and temperature of 120°C) to yield products with high purity and yield over 97% (Lang Yu-cheng, 2006). This method exemplifies the synthetic approaches used to obtain substituted anthracenediones with different amino functionalities.
Molecular Structure Analysis
The molecular structure of 9,10-Anthracenedione derivatives, particularly those with amino substitutions, is crucial for their electronic and chemical properties. The electronic and molecular structures are significantly influenced by the N-substituents, affecting the compound's reactivity and interaction potential. Studies have shown that different N-substituents can impact the electronic states and molecular structures, notably influencing the planarity and reactivity of the oxidized species of anthracenediones (M. Uebe et al., 2016).
Chemical Reactions and Properties
Anthracenedione derivatives undergo various chemical reactions based on their functional groups. The presence of amino and phenylamino groups enhances their reactivity, allowing for further functionalization or participation in biological interactions. The chemical behavior of these compounds can be tailored by substituting different groups, influencing their potential as bifunctional agents with applications in areas like antitumor therapy (Mary G. Johnson et al., 1997).
Physical Properties Analysis
The physical properties of 9,10-Anthracenedione derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are critical for their application and handling. For instance, modifications in the anthracene core and the introduction of amino groups can significantly affect these compounds' solubility and thermal stability, making them suitable for various applications, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of 9,10-Anthracenedione derivatives, such as reactivity, redox potential, and interaction with biological molecules, are pivotal in their applications. The amino and phenylamino substituents on the anthracenedione core significantly impact these properties, enabling interactions with DNA, proteins, and other biological targets. These interactions are crucial for their biological activities, including anticancer, antimicrobial, and antifungal effects, as demonstrated in various studies (Zev Lidert et al., 1997).
科学的研究の応用
Application 1: Molecular Electronics
- Summary of Application: 9,10-Anthraquinone derivatives are being studied for their potential use in molecular electronics . These compounds are π-conjugated and feature thiophene terminated side arms attached to different positions of the anthraquinone core .
- Methods of Application: The synthesis of these compounds involves a cross-coupling procedure . Their electrochemical parameters have been analyzed by cyclic voltammetry (CV) .
- Results or Outcomes: The thiophene containing title compounds can be reduced and oxidised by a two-step redox process . Theoretical calculations were used to investigate the electronic structure of the individual free molecules .
Application 2: Redox-Active Switches
- Summary of Application: 9,10-Anthraquinone derivatives are being studied for their potential use as redox-active switches . These compounds can be reduced and oxidised by a two-step redox process .
- Methods of Application: Theoretical calculations in the framework of all-electron density functional theory (DFT) were used to investigate the electronic structure of the individual free molecules . Calculations of the transport properties of model devices containing these compounds and respective reduced hydroquinone derivatives assembled at Au (111) electrodes were carried out .
- Results or Outcomes: The results suggest that these compounds have potential for application as redox-active switches .
Application 3: Chromatographic Analysis
- Summary of Application: 9,10-Anthracenedione derivatives can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) .
- Methods of Application: The mobile phase for the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: This method allows for the separation and analysis of 9,10-Anthracenedione derivatives .
Application 4: Dye Synthesis
- Summary of Application: 9,10-Anthracenedione derivatives are used in the synthesis of dyes . These compounds can be used to produce a variety of colors depending on the specific substituents and conditions used in the synthesis .
- Methods of Application: The synthesis of these dyes typically involves a series of reactions including condensation, oxidation, and substitution .
- Results or Outcomes: The resulting dyes can be used in a variety of applications including textiles, plastics, and inks .
Application 5: Photodynamic Therapy
- Summary of Application: Some 9,10-Anthracenedione derivatives are used in photodynamic therapy . This is a type of treatment that uses light-sensitive compounds to destroy cancer cells .
- Methods of Application: The compound is administered to the patient and then activated by exposure to a specific wavelength of light . This causes the compound to produce reactive oxygen species that can kill cancer cells .
- Results or Outcomes: Photodynamic therapy has been shown to be effective in treating certain types of cancer and other diseases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-anilino-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNRFCUTVWHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062897 | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
CAS RN |
3179-96-2 | |
| Record name | 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylamino)-4-(phenylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



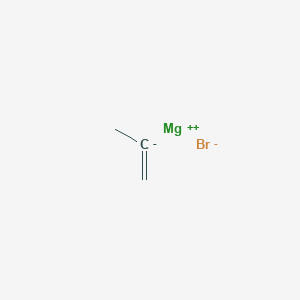
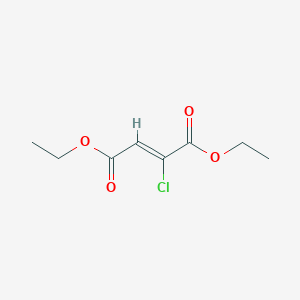
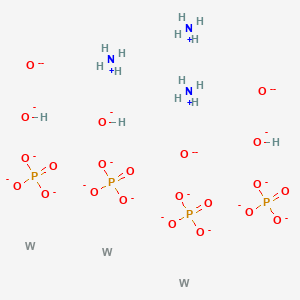
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
